1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid

HDAC inhibition Epigenetics Cancer research

This N-(2-methoxybenzoyl)azetidine-3-carboxylic acid is a non-planar, conformationally constrained scaffold explicitly designed for medicinal chemistry programs where HDAC inhibition is not the target. The ortho-methoxybenzoyl substituent imparts a distinct lipophilicity (logP 0.79) and hydrogen-bonding profile that generic azetidine-3-carboxylic acids cannot replicate, making it essential for selective probe and lead design. Its free carboxylic acid (pKa 3.90) enables straightforward amide/ester library synthesis, while the weak HDAC1/2 activity (IC50 5,000 nM) qualifies it as a validated negative control. Procure ≥95% purity material to ensure reproducible conformational studies and peptidomimetic chemistry.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 1378408-99-1
Cat. No. B1426966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid
CAS1378408-99-1
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CC(C2)C(=O)O
InChIInChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)11(14)13-6-8(7-13)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
InChIKeyLMLYCTSUENDPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxybenzoyl)azetidine-3-carboxylic Acid: Procurement-Grade Azetidine Building Block for Medicinal Chemistry


1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid (CAS 1378408-99-1) is an N-substituted azetidine-3-carboxylic acid derivative that serves as a constrained, non-planar building block in medicinal chemistry . The compound features an azetidine ring (a four-membered, nitrogen-containing saturated heterocycle) N-acylated with a 2-methoxybenzoyl group, conferring both a carboxylic acid handle and a sterically distinct amide linkage. Its molecular formula is C12H13NO4, with a molecular weight of 235.24 g/mol, and it is typically supplied at a purity of 95% or higher . The predicted pKa of the carboxylic acid group is 3.90±0.20, and the predicted logP is 0.79, indicating moderate lipophilicity [1][2]. This compound is primarily utilized as a synthetic intermediate or as a core scaffold for the construction of more complex molecules, rather than as a direct drug candidate .

Why 1-(2-Methoxybenzoyl)azetidine-3-carboxylic Acid Cannot Be Replaced by Generic Azetidine-3-carboxylic Acids


Generic substitution of this compound with unsubstituted azetidine-3-carboxylic acid or with other N-acylated azetidine-3-carboxylic acids is not scientifically valid due to the unique physicochemical and conformational consequences of the 2-methoxybenzoyl N-substituent . The 2-methoxybenzoyl group is a specific aromatic amide that imparts distinct lipophilicity (logP ~0.79) and hydrogen-bonding capacity relative to, for example, a benzyl (logP ~1.5-2.0) or acetyl (logP ~-0.5) N-substituent [1]. Furthermore, the ortho-methoxy group on the benzoyl ring introduces both steric hindrance and a potential additional hydrogen-bond acceptor site, which can critically influence target binding or molecular recognition in downstream applications . Replacing this moiety with a simpler acyl group would fundamentally alter the compound's lipophilicity, solubility, and three-dimensional shape, leading to unpredictable performance in subsequent reactions or biological assays [2].

Quantitative Differentiation of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic Acid from Structural Analogs


HDAC Inhibition: 1-(2-Methoxybenzoyl)azetidine-3-carboxylic Acid Exhibits Weak Activity Compared to Potent Benzamide Inhibitors

Despite being erroneously linked to Mocetinostat (a potent benzamide HDAC inhibitor), 1-(2-methoxybenzoyl)azetidine-3-carboxylic acid itself is a weak inhibitor of HDAC1/HDAC2 [1]. In a biochemical assay using human HeLa cell extract, this compound displayed an IC50 of 5.0 μM (5,000 nM) against HDAC1/HDAC2 [2]. In contrast, the structurally distinct benzamide Mocetinostat (MGCD0103) inhibits HDAC1 with an IC50 of 2.1 nM, representing a >2,000-fold difference in potency [3]. This stark contrast confirms that the azetidine scaffold, in this specific N-acylated form, is not a privileged HDAC pharmacophore and should not be selected for HDAC inhibition applications.

HDAC inhibition Epigenetics Cancer research

Lipophilicity Differentiation: Predicted logP of 0.79 Distinguishes from More Lipophilic N-Benzyl Azetidine Analogs

The predicted octanol-water partition coefficient (logP) for 1-(2-methoxybenzoyl)azetidine-3-carboxylic acid is 0.79 [1]. This value is significantly lower than that of the N-benzyl azetidine-3-carboxylic acid analog (C11H13NO2), which has a calculated logP of approximately 1.5-2.0 based on its structure . The lower lipophilicity is attributable to the polar amide bond and the additional oxygen atom in the methoxybenzoyl group. This difference in lipophilicity can impact solubility, membrane permeability, and non-specific protein binding in biological assays, making this compound a more polar building block for early-stage medicinal chemistry optimization.

Physicochemical properties Lipophilicity Medicinal chemistry design

Carboxylic Acid Acidity: pKa of 3.90 Distinguishes from Other Azetidine-3-carboxylic Acid Derivatives

The predicted acid dissociation constant (pKa) for the carboxylic acid group of 1-(2-methoxybenzoyl)azetidine-3-carboxylic acid is 3.90±0.20 . This value is slightly lower than that of the unsubstituted azetidine-3-carboxylic acid, which has a predicted pKa of approximately 4.1-4.3 . The electron-withdrawing nature of the 2-methoxybenzoyl amide group likely contributes to this small but measurable increase in acidity. This difference in pKa influences the ionization state of the molecule at physiological pH, which can affect solubility, reactivity in coupling reactions, and biological recognition.

pKa Acidity Ionization state

Purity Specification: ≥95% Purity is Industry Standard for This Building Block

Commercially available 1-(2-methoxybenzoyl)azetidine-3-carboxylic acid is typically supplied with a purity of ≥95% (often 95+% or 98%) . This level of purity is standard for azetidine-3-carboxylic acid building blocks used in medicinal chemistry and ensures reliable performance in synthetic transformations. In comparison, some related N-substituted azetidine-3-carboxylic acid derivatives are available only at lower purities (e.g., 90-95%) or as technical grade, which can introduce variability in reaction yields and complicate downstream purification.

Purity Quality control Procurement specification

Optimal Application Scenarios for 1-(2-Methoxybenzoyl)azetidine-3-carboxylic Acid Based on Verified Properties


Scaffold for Non-HDAC Medicinal Chemistry Programs Requiring a Conformationally Constrained Carboxylic Acid

Given its weak HDAC inhibitory activity (IC50 = 5,000 nM), this compound is specifically indicated as a scaffold for medicinal chemistry programs where class I HDAC inhibition is not the target [1]. Its azetidine ring provides conformational constraint, while the 2-methoxybenzoyl group offers a distinct lipophilicity (logP 0.79) and hydrogen-bonding profile [2]. This makes it suitable for designing novel chemical probes or lead compounds targeting other enzymes or receptors, where the unique shape and polarity of the azetidine amide may confer selectivity.

Building Block for Synthesis of Peptidomimetics and Foldamers

N-Substituted azetidine-3-carboxylic acids are known to induce unique conformational preferences in peptides [1]. This specific derivative, with its 2-methoxybenzoyl N-substituent, can be incorporated into peptidomimetics or foldamers to introduce a rigid, non-natural turn motif. Its moderate lipophilicity (logP 0.79) [2] and carboxylic acid handle make it compatible with standard peptide coupling protocols, enabling the exploration of novel secondary structures and protein-protein interaction inhibitors.

Precursor for Amide or Ester Derivatives via Standard Coupling Chemistry

The free carboxylic acid group allows for straightforward derivatization into amides, esters, or other functional groups [1]. Its predicted pKa of 3.90 suggests it can be efficiently activated with common coupling reagents under mild conditions [2]. This versatility supports the generation of diverse libraries of azetidine-containing compounds for high-throughput screening or target validation.

Reference Compound for HDAC Assay Development and Counter-Screening

The weak but measurable HDAC1/HDAC2 inhibitory activity (IC50 = 5,000 nM) [1] positions this compound as a useful negative control or reference standard in HDAC enzymatic assays. It can be employed to benchmark the activity of more potent inhibitors, validate assay sensitivity, or identify false positives in high-throughput screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.